Product packaging for MC-VC-Pab-mmad(Cat. No.:)

MC-VC-Pab-mmad

Cat. No.: B11937809
M. Wt: 1368.7 g/mol
InChI Key: HMLHTJYXXLQSLX-FJPBYJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Drug-Linker Conjugates in Targeted Therapy Research

Targeted therapy represents a paradigm shift in cancer treatment, moving away from the non-specific cytotoxicity of traditional chemotherapy. nih.gov Antibody-drug conjugates are at the forefront of this approach, designed as 'magic bullets' that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. exactmer.comnih.gov This strategy allows for the selective delivery of a highly toxic payload directly to tumor cells that overexpress a specific surface antigen, thereby minimizing damage to healthy tissues. nih.govpharmtech.com

The three core components of an ADC are the monoclonal antibody (mAb), the cytotoxic payload, and the linker that covalently connects them. nih.gov The success of an ADC is critically dependent on the interplay of these three elements. The linker, once considered a simple bridge, is now recognized as a pivotal component that profoundly influences the ADC's efficacy, stability, and therapeutic index. sygnaturediscovery.comnih.gov By ensuring the payload remains securely attached to the antibody in the bloodstream and is only released at the tumor site, the linker is fundamental to achieving the desired therapeutic window. iris-biotech.depharmtech.com

Evolution of Linker Technologies in ADC Development

Linker technology has undergone significant evolution since the first generation of ADCs. Early linkers often exhibited poor stability, leading to premature release of the cytotoxic drug into the systemic circulation and causing off-target toxicity. aacrjournals.org This spurred the development of second and third-generation linkers with improved characteristics.

The evolution of linker technology can be summarized by several key advancements:

Stability: A primary focus has been on enhancing linker stability in the bloodstream to prevent premature drug release. This has led to the development of both highly stable non-cleavable linkers and cleavable linkers that are only susceptible to cleavage under specific conditions found within the tumor microenvironment or inside cancer cells. wuxiapptec.com

Conjugation Strategies: There has been a definitive move from stochastic conjugation methods, which result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), towards site-specific conjugation technologies. sygnaturediscovery.comabzena.com Site-specific methods allow for the creation of well-defined, homogeneous ADCs with a precise DAR, leading to more predictable and consistent performance. sygnaturediscovery.com

Sophistication: Modern linkers are increasingly sophisticated, sometimes incorporating features that allow for the attachment of multiple payloads or other functional moieties. exactmer.com This ongoing innovation continues to expand the possibilities for ADC design, aiming to create next-generation therapeutics with even greater efficacy and safety.

Linker GenerationKey CharacteristicsExamples
First Generation Often based on acid-labile (e.g., hydrazone) or disulfide bonds; prone to instability in circulation, leading to premature drug release. iris-biotech.deaacrjournals.orgHydrazone linkers
Second Generation Introduction of more stable cleavable linkers (e.g., enzyme-sensitive peptides) and stable non-cleavable linkers. nih.govValine-Citrulline (VC) linkers, Thioether linkers (non-cleavable)
Next Generation Focus on site-specific conjugation, improved hydrophilicity, and novel cleavage mechanisms (e.g., light-responsive, bioorthogonal). abzena.comPEGylated linkers, linkers for site-specific enzymatic conjugation

Significance of Cleavable Linkers, Specifically Valine-Citrulline (VC)-Based Systems

Cleavable linkers are designed to be stable in the bloodstream and to release their cytotoxic payload upon encountering a specific trigger within the tumor environment or inside the cancer cell. This conditional release is a cornerstone of modern ADC design, and various cleavage mechanisms have been developed, including those sensitive to pH, glutathione concentration, or specific enzymes. wuxiapptec.com

Among the most successful and widely used cleavable linkers are those based on the dipeptide motif valine-citrulline (VC). nih.gov The VC linker is designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in cancer cells. nih.goviris-biotech.de The mechanism of action for a typical VC-based linker system like MC-VC-Pab-MMAF is as follows:

The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis. nih.govnih.gov

The ADC-antigen complex is trafficked to the lysosome. nih.gov

Within the lysosome, the high concentration of cathepsin B cleaves the amide bond between the citrulline and the PAB spacer of the linker. nih.goviris-biotech.de

This cleavage triggers the spontaneous 1,6-elimination of the PAB spacer (a process known as self-immolation), which in turn releases the active cytotoxic drug (MMAF). nih.goviris-biotech.de

The VC-PAB system offers superior systemic stability compared to earlier cleavable linkers and is the most commonly applied cleavable linkage technology in ADCs currently in clinical development. aacrjournals.org Its effectiveness relies on the differential activity of proteases like cathepsin B, which are highly active inside lysosomes but have limited activity in the extracellular environment, thus ensuring targeted drug release. iris-biotech.de

Research has demonstrated the efficacy of VC-linker-based ADCs. For instance, studies on trastuzumab-MC-vc-PAB-MMAF showed that the drug-to-antibody ratio (DAR) had a significant impact on the ADC's efficacy in xenograft models, indicating that the linker successfully delivered the payload to the target cells. aacrjournals.org The choice of payload attached to the VC-PAB linker also influences the ADC's properties; for example, MMAF is less membrane-permeable than the related auristatin MMAE, which can affect the potential for a "bystander effect" where the released drug kills adjacent tumor cells. aacrjournals.orgnih.gov

ComponentFull NameFunction in the Conjugate
MC MaleimidocaproylA spacer that connects the linker to the antibody, typically via a thiol group on a cysteine residue. nih.gov
VC Valine-CitrullineA dipeptide sequence that serves as the specific recognition and cleavage site for the lysosomal protease Cathepsin B. nih.goviris-biotech.de
Pab p-AminobenzylcarbamateA self-immolative spacer that, after cleavage of the VC sequence, spontaneously decomposes to release the attached drug. nih.gov
MMAF (MMAD) Monomethyl Auristatin FThe potent cytotoxic payload, an antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. cellmosaic.comcellmosaic.comnih.gov

Table of Compound Names

Abbreviation/NameFull Chemical Name/Description
ADCAntibody-Drug Conjugate
MC-VC-Pab-MMAFMaleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin F
MMAFMonomethyl Auristatin F
MMAEMonomethyl Auristatin E
MCMaleimidocaproyl
VCValine-Citrulline
PABp-Aminobenzylcarbamate
DM1A derivative of maytansine
DM4A derivative of maytansine
SN-38The active metabolite of irinotecan
PBDPyrrolobenzodiazepine
TrastuzumabA monoclonal antibody targeting HER2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H105N11O14S B11937809 MC-VC-Pab-mmad

Properties

Molecular Formula

C71H105N11O14S

Molecular Weight

1368.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-9-(2,5-dioxopyrrol-1-yl)-4-oxo-2-propan-2-ylnonanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C71H105N11O14S/c1-14-46(8)62(56(94-12)41-59(86)81-37-22-27-55(81)63(95-13)47(9)64(87)77-54(68-73-35-38-97-68)39-48-23-17-15-18-24-48)79(10)69(91)60(44(4)5)78-67(90)61(45(6)7)80(11)71(93)96-42-49-28-30-50(31-29-49)75-66(89)53(26-21-34-74-70(72)92)76-65(88)52(43(2)3)40-51(83)25-19-16-20-36-82-57(84)32-33-58(82)85/h15,17-18,23-24,28-33,35,38,43-47,52-56,60-63H,14,16,19-22,25-27,34,36-37,39-42H2,1-13H3,(H,75,89)(H,76,88)(H,77,87)(H,78,90)(H3,72,74,92)/t46-,47+,52-,53-,54-,55-,56+,60-,61-,62-,63+/m0/s1

InChI Key

HMLHTJYXXLQSLX-FJPBYJMESA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@@H](CC(=O)CCCCCN5C(=O)C=CC5=O)C(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC(=O)CCCCCN5C(=O)C=CC5=O)C(C)C

Origin of Product

United States

Linker Chemistry and Design Principles for Targeted Release

Maleimide-Thiol Conjugation Chemistry

The covalent attachment of the linker-drug conjugate to the antibody is most commonly achieved through maleimide-thiol chemistry. This method offers a robust and specific means of creating a stable bond between the linker and cysteine residues on the antibody.

Reaction Mechanisms and Conditions for Antibody Conjugation

The conjugation of the MC-VC-Pab-MMAF linker to an antibody relies on the Michael addition reaction between the maleimide group of the linker and a thiol (sulfhydryl) group from a cysteine residue on the antibody. uu.nl This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. uu.nl At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity. uu.nl

The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable thioether bond. uu.nl To make the thiol groups on the antibody accessible for conjugation, the interchain disulfide bonds of the antibody are typically partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). tocris.com

The general reaction conditions for maleimide-thiol conjugation are mild to preserve the integrity and biological activity of the antibody. uu.nl The reaction is typically carried out in aqueous buffers at or near neutral pH and at room temperature or 4°C. tocris.combiosyn.com The use of organic co-solvents such as DMSO or DMF may be necessary to dissolve the often hydrophobic linker-drug conjugate. lumiprobe.com

Interactive Data Table: Typical Reaction Conditions for Maleimide-Thiol Antibody Conjugation

ParameterConditionRationale
pH 6.5 - 7.5Optimizes the specific reaction between maleimide and thiol groups, minimizing side reactions with other amino acid residues like lysine (B10760008). uu.nl
Temperature 4°C to Room Temperature (25°C)Mild conditions to maintain the stability and biological activity of the antibody. tocris.combiosyn.com
Buffer Phosphate-buffered saline (PBS), Tris, HEPESInert buffers that do not contain thiols which could compete in the reaction. lumiprobe.combiotium.com
Reducing Agent TCEP (tris(2-carboxyethyl)phosphine)Used to reduce antibody disulfide bonds to generate free thiol groups for conjugation. tocris.com
Co-solvent DMSO or DMFTo aid in the dissolution of the hydrophobic maleimide-activated drug-linker. lumiprobe.com
Reaction Time 30 minutes to overnightThe reaction is often rapid, but longer times can ensure complete conjugation. uu.nltocris.com
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1An excess of the maleimide-linker is typically used to drive the reaction to completion. uu.nltocris.com

Considerations for Conjugation Efficiency and Homogeneity

The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the molar ratio of the maleimide-linker to the antibody's thiol groups, the concentration of the reactants, and the reaction time. uu.nlbiosyn.com Studies have shown that optimizing the maleimide to thiol molar ratio can significantly increase conjugation efficiency. For instance, a 2:1 molar ratio of maleimide to a thiol-containing peptide resulted in an 84% conjugation efficiency, while a 5:1 ratio for a larger nanobody achieved a 58% efficiency. uu.nlbiosyn.com

The homogeneity of the resulting antibody-drug conjugate (ADC) is a critical quality attribute, as it affects the ADC's pharmacokinetic properties and therapeutic index. The number of drug molecules conjugated per antibody, known as the drug-to-antibody ratio (DAR), is a key measure of homogeneity. Inconsistent DAR values can lead to a heterogeneous mixture of ADCs with varying efficacy and toxicity profiles.

Achieving a homogeneous ADC product with a controlled DAR can be challenging with traditional cysteine conjugation, which targets the native interchain disulfide bonds. This can result in a mixture of ADCs with DARs of 0, 2, 4, 6, and 8. Site-specific conjugation technologies, such as engineering cysteine residues at specific locations on the antibody, can produce more homogeneous ADCs with a defined DAR. researchgate.net The stability of the resulting thioether bond is also a consideration, as the retro-Michael reaction can lead to deconjugation. However, the thiosuccinimide ring formed can undergo hydrolysis to a more stable ring-opened product, which helps to prevent this reversal. nih.gov

Interactive Data Table: Factors Influencing Conjugation Efficiency and Homogeneity

FactorImpact on EfficiencyImpact on HomogeneityConsiderations
Maleimide:Thiol Molar Ratio Higher ratios generally increase efficiency up to a certain point. uu.nlbiosyn.comCan influence the distribution of drug-to-antibody ratios (DAR).Optimization is required for each specific antibody and linker. researchgate.net
Reactant Concentration Higher concentrations can increase the reaction rate.May affect aggregation if solubility limits are exceeded.Balance between reaction rate and maintaining protein stability.
Reaction Time Longer times can lead to higher conjugation yields. uu.nltocris.comProlonged reactions could potentially lead to antibody degradation or aggregation.Monitoring the reaction progress is important.
pH Optimal between 6.5 and 7.5 for thiol specificity. uu.nlDeviations can lead to side reactions and heterogeneity.Precise pH control is crucial.
Reducing Agent The extent of disulfide reduction determines the number of available thiols. tocris.comIncomplete or excessive reduction can lead to a heterogeneous mixture of products.The choice and concentration of the reducing agent are critical.
Antibody Cysteine Accessibility The location and accessibility of cysteine residues affect their reactivity.Can lead to a distribution of different conjugated species.Site-specific mutation can improve homogeneity. researchgate.net

Protease-Sensitive Cleavage Mechanism of the Valine-Citrulline Dipeptide

The valine-citrulline (VC) dipeptide is a key component of the linker, designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes within the target cancer cell. This targeted release mechanism is crucial for minimizing off-target toxicity.

Enzymatic Recognition and Hydrolysis by Cathepsin B

The VC dipeptide is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B. tcichemicals.comnih.gov Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of cancer cells. nih.gov Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzyl (PAB) group of the linker. tcichemicals.com While initially thought to be the primary enzyme, further studies have indicated that other cathepsins, such as cathepsin L and S, can also cleave the Val-Cit linker. researchgate.netresearchgate.net

This enzymatic cleavage is the initial and critical step in the drug release process. The specificity of the VC linker for lysosomal proteases ensures that the cytotoxic payload is primarily released inside the target cells, thereby enhancing the therapeutic window of the ADC. nih.gov

Substrate Specificity and Kinetic Parameters of Protease Cleavage

The choice of the valine-citrulline sequence is based on its high susceptibility to cleavage by Cathepsin B. Extensive research has been conducted to identify peptide sequences that are efficiently hydrolyzed by this enzyme. The Val-Cit motif has emerged as one of the most effective and widely used sequences in ADC development. nih.govnih.gov

Interactive Data Table: Substrate Specificity and Cleavage of the Valine-Citrulline Linker

FeatureDescriptionSignificance
Primary Cleaving Enzyme Cathepsin BA lysosomal cysteine protease often overexpressed in tumor cells, providing a targeted release mechanism. tcichemicals.comnih.gov
Other Cleaving Enzymes Cathepsin L, Cathepsin SBroadens the applicability of the linker across different cancer types with varying cathepsin expression profiles. researchgate.netresearchgate.net
Cleavage Site Amide bond between Citrulline and the p-aminobenzyl (PAB) group. tcichemicals.comThis specific cleavage initiates the self-immolative cascade for drug release.
Enzyme Accessibility The VC linker is generally accessible to Cathepsin B regardless of the conjugation site on the antibody.Ensures efficient drug release from various ADC formats.
Plasma Stability The VC linker exhibits good stability in human plasma. nih.govMinimizes premature drug release in circulation, reducing systemic toxicity.
Rodent Plasma Instability Susceptible to cleavage by Carboxylesterase 1C (Ces1C) in mouse plasma.This is an important consideration for preclinical evaluation of ADCs in rodent models.

Self-Immolative Properties of the p-Aminobenzoyloxycarbonyl (PAB) Spacer

The p-aminobenzoyloxycarbonyl (PAB) group serves as a self-immolative spacer. Its role is to ensure the traceless release of the unmodified active drug following the enzymatic cleavage of the VC linker.

The mechanism of the PAB spacer is a 1,6-elimination reaction. Once Cathepsin B cleaves the amide bond between citrulline and the PAB group, a free aniline is generated. The lone pair of electrons on the aniline nitrogen then initiates an electronic cascade. This involves the formation of an unstable intermediate, which rapidly fragments to release the attached drug (MMAF), carbon dioxide, and an aza-quinone methide.

This self-immolative process is crucial because it ensures that the released drug is in its fully active, unmodified form. If any part of the linker were to remain attached to the drug, it could hinder its ability to bind to its intracellular target (tubulin in the case of MMAF), thereby reducing its cytotoxic potency. The spontaneous and rapid nature of the 1,6-elimination ensures an efficient release of the payload at the site of action.

1,6-Elimination Mechanism Post-Cleavage

The targeted release of the MMAF payload is initiated by the enzymatic cleavage of the VC dipeptide by cathepsin B, a protease that is overexpressed in the lysosomes of many cancer cells. nih.govresearchgate.net Following this cleavage, the exposed amino group of the Pab spacer triggers a spontaneous, intramolecular electronic cascade known as 1,6-elimination.

This self-immolative process involves the electronic rearrangement of the p-aminobenzyl carbamate (B1207046) moiety, leading to the formation of an unstable intermediate, p-iminoquinone methide, and the release of carbon dioxide. researchgate.netnih.gov The key to this mechanism is the electron-donating nature of the newly formed aniline nitrogen, which facilitates the fragmentation of the carbamate linker. This rapid and irreversible elimination ensures the efficient and traceless release of the MMAF payload in its active form inside the target cell. researchgate.netacs.org

Factors Influencing Elimination Kinetics and Payload Release Fidelity

The rate and fidelity of the 1,6-elimination process are crucial for the efficacy of the ADC. Several factors can influence these kinetics and the precision of payload release:

Electronic Properties of the Pab Spacer: The electronic nature of the aromatic ring of the Pab spacer can modulate the rate of elimination. Electron-donating groups on the ring can accelerate the process, while electron-withdrawing groups can hinder it. researchgate.net

Steric Hindrance: The steric environment around the cleavable dipeptide and the self-immolative spacer can impact the accessibility of cathepsin B and the subsequent elimination reaction. nih.govnih.gov Increased steric hindrance near the cleavage site can enhance ADC stability in circulation but may also slow down the payload release within the tumor cell. nih.govnih.gov

Payload Structure: The chemical structure of the payload itself can influence the immolation kinetics. For instance, payloads with highly acidic phenolic groups have been shown to have different release rates when attached to a p-aminobenzyl ether (PABE) spacer, a related self-immolative system. researchgate.net

Intracellular Environment: The efficiency of the enzymatic cleavage of the VC linker is highly dependent on the concentration and activity of lysosomal proteases like cathepsin B within the target cell. nih.govnih.gov

The fidelity of payload release is high with the 1,6-elimination mechanism, as it is a spontaneous intramolecular reaction that proceeds to completion once initiated by the specific enzymatic cleavage of the VC dipeptide. researchgate.net This ensures that the highly potent MMAF is released precisely at the site of action, minimizing off-target toxicity.

Stability Engineering of the Linker in Biological Milieu

A critical aspect of ADC design is ensuring the linker remains intact in the systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a reduced therapeutic window. frontiersin.orgacs.org The MC-VC-Pab linker has been the subject of extensive research to enhance its stability in the biological environment.

Strategies for Minimizing Premature Deconjugation in Circulation

Several strategies have been developed to minimize the premature cleavage of the VC-Pab linker and deconjugation of the MMAF payload:

Chemical Modification of the Dipeptide Linker: Research has shown that the VC linker can be susceptible to cleavage by extracellular enzymes, such as carboxylesterase 1c (Ces1c) in mouse plasma. nih.govaxispharm.com To mitigate this, modifications to the dipeptide have been explored. For example, the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to dramatically improve ADC half-life in mouse models without compromising its susceptibility to cleavage by intracellular cathepsin B. researchgate.net

Hydrophilic Modifications: Increasing the hydrophilicity of the ADC can reduce non-specific uptake and aggregation, which can contribute to premature clearance and payload release. nih.govresearchgate.net This can be achieved by incorporating hydrophilic moieties, such as polyethylene glycol (PEG) spacers, into the linker design.

Tandem-Cleavage Linkers: A novel approach involves the development of linkers that require two sequential enzymatic cleavage events for payload release. For instance, a β-glucuronide moiety can be used to sterically shield the dipeptide linker from extracellular proteases. Upon internalization and lysosomal degradation, β-glucuronidase removes the glucuronide group, exposing the dipeptide for cleavage by cathepsin B. nih.gov This dual-trigger mechanism significantly enhances plasma stability. nih.gov

Below is a data table summarizing the stability of different linker designs in plasma:

Linker TypeModificationStability in Mouse Plasma (Half-life)Reference
Val-Cit (VC)Standard Dipeptide~11.2 hours
Val-Ala (VA)Dipeptide Variant~23 hours
Sulfatase-cleavableAryl Sulfate> 7 days nih.gov
Silyl (B83357) ether-basedAcid-cleavable> 7 days nih.gov
Triglycyl (CX)Peptide VariantComparable to non-cleavable SMCC researchgate.net

This table is for illustrative purposes and data is compiled from multiple sources.

Impact of Linker Design on Conjugate Integrity

Linker Length: Shorter linkers can sometimes improve stability by keeping the hydrophobic payload closer to the antibody, potentially shielding it from the surrounding environment. nih.gov

Hydrophobicity: Highly hydrophobic payloads and linkers can lead to ADC aggregation, which can increase plasma clearance and non-specific uptake, ultimately compromising the integrity and efficacy of the conjugate. nih.gov The incorporation of hydrophilic linkers can mitigate these issues. nih.gov

Conjugation Site: The site of conjugation on the antibody can influence linker stability. nih.gov Site-specific conjugation methods, which produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), have been shown to result in ADCs with improved pharmacokinetic properties and a wider therapeutic window compared to traditional stochastic conjugation methods.

Comparative Analysis with Other Cleavable and Non-Cleavable Linker Systems

The MC-VC-Pab linker is part of a broader landscape of linker technologies used in ADCs. A comparative analysis highlights the distinct features of this system.

Mechanistic Implications of Linker Variability on Payload Delivery

The elegant design of the MC-VC-Pab-MMAF conjugate is centered on a sophisticated mechanism of payload release that is highly dependent on the unique enzymatic environment within tumor cells. The valine-citrulline (VC) dipeptide is specifically engineered to be a substrate for lysosomal proteases, particularly cathepsin B, which are often upregulated in cancer cells. mdpi.comcellmosaic.com This enzymatic susceptibility is the cornerstone of its targeted release mechanism.

Upon binding of the ADC to its target antigen on the surface of a cancer cell, the entire complex is internalized into the cell through a process called endocytosis. The ADC is then trafficked to the lysosome, an organelle containing a cocktail of potent enzymes. Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzylcarbamate (Pab) spacer.

This initial cleavage event triggers a cascade of self-immolation of the Pab spacer. The now unstable Pab moiety spontaneously undergoes a 1,6-elimination reaction, leading to the release of the potent cytotoxic payload, monomethyl auristatin F (MMAF). acs.org MMAF, a powerful inhibitor of tubulin polymerization, is then free to bind to tubulin within the cancer cell, disrupting the microtubule network, inducing cell cycle arrest, and ultimately leading to apoptotic cell death. nih.govnih.gov

The stability of the MC-VC-Pab linker in systemic circulation is crucial for minimizing off-target toxicity. biotechinformers.com The linker is designed to be stable in the bloodstream, preventing the premature release of the highly toxic MMAF payload into healthy tissues. cellmosaic.com This stability is a key factor in the therapeutic window of ADCs utilizing this technology.

Research has demonstrated the critical role of the cleavable linker in the efficacy of ADCs. Studies comparing ADCs with the cleavable MC-VC-Pab linker to those with a non-cleavable linker, such as maleimidocaproyl (MC), have provided significant insights. For instance, in preclinical models of non-Hodgkin's lymphoma, ADCs targeting CD22 and CD79b with the MC-VC-Pab-MMAE linker demonstrated potent antitumor activity. researchgate.net In contrast, ADCs with a non-cleavable MC-MMAF linker showed reduced efficacy in some contexts, highlighting the importance of efficient payload release for certain targets and tumor types. researchgate.net

The following tables present a summary of research findings that underscore the mechanistic implications of linker variability on payload delivery.

Table 1: Comparative In Vivo Efficacy of ADCs with Cleavable vs. Non-Cleavable Linkers in a Ramos Xenograft Model of Non-Hodgkin's Lymphoma

ADC TargetLinker-PayloadEfficacy OutcomeReference
CD22MC-VC-Pab-MMAESignificant tumor growth inhibition researchgate.net
CD79bMC-VC-Pab-MMAEPotent antitumor activity researchgate.net
CD22MC-MMAFReduced efficacy compared to cleavable linker researchgate.net
CD79bMC-MMAFAntitumor activity observed researchgate.net

Table 2: Mechanistic Comparison of Linker Types in Antibody-Drug Conjugates

Linker TypeRelease MechanismKey AdvantagesKey Considerations
MC-VC-Pab (Cleavable) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) followed by self-immolation.Targeted payload release within the tumor cell, potential for bystander effect. mdpi.combiotechinformers.comSusceptibility to premature cleavage by other proteases, which can lead to off-target toxicity. nih.gov
MC (Non-Cleavable) Proteolytic degradation of the antibody backbone within the lysosome.Greater stability in systemic circulation. biotechinformers.comRequires complete degradation of the antibody for payload release, which can be less efficient; the released payload is a charged metabolite that may have reduced cell permeability. nih.gov

The choice of linker technology is a critical determinant of an ADC's therapeutic index, influencing both its efficacy and safety profile. The MC-VC-Pab-MMAF system exemplifies a highly successful strategy for achieving tumor-specific payload delivery, and ongoing research continues to explore novel linker designs to further refine the targeted delivery of potent anticancer agents.

Payload Mechanism of Action: Monomethyldolastatin D Mmad

Molecular Target Identification and Binding Dynamics: Tubulin Inhibition

MMAD's primary molecular target is tubulin , the essential protein subunit that polymerizes to form microtubules biocrick.comcfmot.denih.govbocsci.comresearchgate.netcreativebiolabs.netmdpi.comcytoskeleton.com. Specifically, MMAD (B1677348) binds to the β-tubulin subunit within the tubulin heterodimer bocsci.comresearchgate.netnih.gov. This binding occurs at a site referred to as the "peptide site" bocsci.comresearchgate.netnih.gov, which is known to overlap with the binding region of vinca (B1221190) alkaloids and extends to interact with the guanosine (B1672433) diphosphate (B83284) (GDP) molecule at the exchangeable site on β-tubulin nih.gov.

The interaction is characterized by high affinity, establishing MMAD as a potent inhibitor of tubulin polymerization medchemexpress.combiocrick.comcfmot.de. The binding dynamics involve specific molecular interactions: the N-terminal methylated valine residue of MMAD forms a hydrogen bond with the carboxylate oxygen of Asp179, located on the T5 loop of the β1-tubulin subunit researchgate.netnih.gov. The C-terminal norephedrine (B3415761) moiety is positioned near the GDP ligand researchgate.net. These precise interactions are critical for MMAD's potent inhibitory effect on microtubule formation researchgate.netnih.gov.

Biochemical Cascade of Tubulin Polymerization Disruption

Upon binding to tubulin dimers, MMAD initiates a cascade that fundamentally disrupts microtubule dynamics. The molecule prevents the polymerization of tubulin subunits into functional microtubules biocrick.comcfmot.denih.govbocsci.comresearchgate.netcreativebiolabs.net. This inhibition is achieved through several mechanisms, including the induction of curved aggregates of tubulin dimers and the inhibition of GTP (guanosine triphosphate) hydrolysis, a critical step in the polymerization process bocsci.comresearchgate.net.

The consequence of this disruption is a destabilization of the microtubule network, which is vital for maintaining cell shape, intracellular transport, and, critically, cell division biocrick.comnih.govbocsci.comcreativebiolabs.netwikipedia.orgnih.gov. By preventing the dynamic assembly and disassembly of microtubules, MMAD effectively halts the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis biocrick.combocsci.comcreativebiolabs.netwikipedia.orgnih.govnih.gov.

Mechanism of Action Within Antibody Drug Conjugates Adcs Incorporating Mc Vc Pab Mmad

Antigen-Mediated Internalization Pathway

The journey of the ADC into the cancer cell is initiated by the specific recognition and binding of its antibody component to a target antigen predominantly expressed on the tumor cell surface. This binding is the cornerstone of the ADC's targeted therapeutic approach.

Research on various ADCs has provided insights into the kinetics of internalization. For instance, a kinetic model for a trastuzumab-maytansinoid ADC reported internalization half-lives ranging from 6 to 14 hours in different HER2-positive breast cancer cell lines. nih.gov Another study focusing on an anti-CEA antibody, hMN-14, noted a slower internalization rate with a half-life of approximately 14.5 hours, consistent with the constitutive turnover of the CEA receptor. nih.gov These findings underscore the variability in internalization kinetics depending on the specific antibody-antigen system.

Table 1: Comparative Internalization Rates of Different ADC Systems

Antibody System Target Antigen Internalization Half-Life Cell Line(s)
Trastuzumab-Maytansinoid HER2 6–14 h BT-474, NCI-N87, SK-BR-3
hMN-14 CEA ~14.5 h Not Specified

This table is generated based on data from scientific research articles. nih.govnih.gov

Once internalized within an endosome, the ADC is trafficked through the endo-lysosomal pathway. nih.gov This intracellular journey is a critical step, as the subsequent release of the cytotoxic payload is designed to occur within the harsh environment of the lysosome. acs.orgnih.gov The efficiency of this trafficking process can significantly modulate the potency of the ADC. acs.orgnih.gov Inefficient trafficking may lead to the recycling of the ADC back to the cell surface, which would diminish its therapeutic effect. acs.orgnih.gov Research has demonstrated that enhancing the lysosomal targeting of ADCs can lead to improved efficacy. tandfonline.comsci-hub.cat The ultimate destination for an ADC designed with a cleavable linker like MC-VC-Pab is the lysosome, where the necessary enzymatic machinery for payload release is located. nih.gov

Lysosomal Processing and Payload Release

The lysosome provides the specific biochemical environment required for the cleavage of the MC-VC-Pab linker and the subsequent liberation of the MMAE payload.

The valine-citrulline (VC) dipeptide component of the linker is specifically designed to be a substrate for lysosomal proteases. nih.gov Upon arrival of the ADC in the lysosome, these enzymes, primarily cysteine cathepsins, recognize and cleave the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (Pab) spacer. nih.govtcichemicals.com While it was initially believed that cathepsin B was the principal enzyme responsible for this cleavage, subsequent research, including gene knockout studies, has revealed that other cathepsins, such as cathepsin L, S, and F, can also efficiently process the VC linker. aacrjournals.orgencyclopedia.pubnih.gov This redundancy in the cleavage mechanism suggests that resistance to the ADC based on the loss of a single protease is unlikely. researchgate.net

Table 2: Lysosomal Proteases Involved in VC-Linker Cleavage

Protease Family Specific Enzymes Role in Cleavage

This table is compiled from findings in multiple research publications. aacrjournals.orgencyclopedia.pubnih.gov

The cleavage of the valine-citrulline dipeptide by cathepsins initiates the final step of payload liberation. The p-aminobenzyl carbamate (Pab) unit acts as a "self-immolative" spacer. nih.govpreprints.org Once the citrulline is cleaved off, the PAB group becomes unstable and spontaneously undergoes a 1,6-elimination reaction. This process releases the fully active, unmodified monomethyl auristatin E (MMAE) payload. preprints.org This "traceless" release mechanism is a key design feature, ensuring that the potent cytotoxic drug is liberated without any part of the linker remaining attached, which could otherwise hinder its activity.

Intracellular Distribution and Target Engagement of Released Payload

Once freed from the linker, the highly potent MMAE is able to exert its cytotoxic effect. MMAE is a synthetic analog of dolastatin 10 and functions as an anti-mitotic agent. dimabio.com Its primary intracellular target is tubulin, a critical component of microtubules. medchemexpress.comnih.gov By binding to tubulin, MMAE inhibits its polymerization, which disrupts the formation of the mitotic spindle. dimabio.comcellmosaic.com This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. dimabio.com

Table 3: Compound Names

Abbreviation/Name Full Chemical Name
MC Maleimidocaproyl
VC Valine-Citrulline
Pab p-aminobenzyl carbamate
MMAE Monomethyl auristatin E
MC-VC-Pab-MMAE Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E
ADC Antibody-Drug Conjugate
HER2 Human Epidermal Growth Factor Receptor 2
CEA Carcinoembryonic Antigen
T-DM1 Trastuzumab emtansine
hMN-14 Humanized anti-CEACAM5 IgG1 antibody

Bystander Effect: Mechanisms of Payload Diffusion and Extracellular Engagement

The bystander effect is a crucial mechanism for antibody-drug conjugates (ADCs), enabling the cytotoxic payload released from a target antigen-positive (Ag+) cancer cell to diffuse and kill adjacent cells, including antigen-negative (Ag-) ones. biochempeg.com This process is particularly important for treating tumors with heterogeneous antigen expression. nih.gov The efficacy of the bystander effect for an ADC utilizing the MC-VC-Pab-MMAF linker-drug combination is governed by the interplay between the cleavable linker and the intrinsic properties of the released payload, monomethyl auristatin F (MMAF). aacrjournals.orgnih.gov

Characterization of Permeability and Diffusion Properties of Released Payload

Upon internalization of the ADC into the target tumor cell and trafficking to the lysosome, the valine-citrulline (VC) peptide in the linker is cleaved by proteases like cathepsin B. biochempeg.comnih.gov This enzymatic action releases the active cytotoxic agent, MMAF. The ability of this released MMAF to induce a bystander effect is fundamentally dependent on its ability to traverse the cell membrane and diffuse into the surrounding tumor microenvironment.

The physicochemical properties of MMAF, however, present a significant barrier to this diffusion. MMAF is structurally similar to the potent auristatin, MMAE, but differs critically at its C-terminus, where it possesses a charged phenylalanine residue. biochempeg.com This terminal carboxylic acid group renders the MMAF molecule hydrophilic and negatively charged at physiological pH, characteristics that severely impede its ability to passively diffuse across the lipid bilayer of cell membranes. aacrjournals.orgnih.govnih.gov

Research consistently demonstrates that MMAF is a less membrane-permeable molecule compared to its uncharged counterpart, MMAE. aacrjournals.orgmdpi.comnih.govsemanticscholar.org This lower permeability directly translates to limited diffusion out of the target cell, thereby restricting its cytotoxic activity primarily to the cell that originally internalized the ADC. aacrjournals.orgnih.gov Consequently, MMAF is often categorized as a payload with little to no bystander effect. nih.gov

Table 1: Comparative Properties of Released Auristatin Payloads
PropertyMMAF (from MC-VC-Pab-MMAF)MMAEReference
C-Terminal Residue Charged PhenylalanineUncharged Phenylalanine biochempeg.com
Molecular Charge Negatively chargedNeutral nih.govresearchgate.net
Membrane Permeability Low / Cell-impermeantHigh / Cell-permeable aacrjournals.orgnih.govnih.govmdpi.com
Hydrophilicity More hydrophilicMore lipophilic / hydrophobic aacrjournals.orgresearchgate.net
Resulting Bystander Effect Limited to nonePotent aacrjournals.orgnih.gov

Influence of Linker and Payload on Bystander Potency

The potency of the bystander effect is determined by both the linker's ability to release the payload and the payload's intrinsic ability to diffuse. aacrjournals.org

Influence of the Linker: The MC-VC-Pab component is a protease-cleavable linker system designed to be stable in systemic circulation but labile within the lysosomal compartment of a cell. nih.gov Its cleavable nature is a prerequisite for any potential bystander activity, as it allows for the release of the unmodified payload (MMAF) from the antibody. This is in contrast to non-cleavable linkers, which require the complete degradation of the antibody, releasing a payload-amino acid adduct (e.g., Cys-mc-MMAF) that is also charged and membrane-impermeant. nih.govnih.gov While the VC linker successfully releases the MMAF warhead, the ultimate determinant of bystander killing is the payload itself. aacrjournals.org Studies comparing different cleavable linkers that both release MMAE found that the bystander effect was similar, reinforcing that the biophysical properties of the released payload are the chief factor. aacrjournals.orgsemanticscholar.org

Influence of the Payload: The inherent properties of the MMAF payload are the primary limiting factor for the bystander effect in ADCs that use it. aacrjournals.orgnih.gov Preclinical studies directly comparing ADCs with identical antibodies and cleavable linkers but different auristatin payloads have demonstrated this lack of bystander potency for MMAF. In admixed tumor models containing both antigen-positive (CD30+) and antigen-negative (CD30-) cancer cells, an ADC with a cleavable linker and MMAE (cAC10-vcMMAE) caused potent killing of both cell populations, leading to complete tumor remission. aacrjournals.orgsemanticscholar.org In stark contrast, the corresponding ADC with MMAF (cAC10-vcMMAF) failed to mediate this bystander killing in vivo; it was effective against the target cells but did not eliminate the neighboring antigen-negative cells. aacrjournals.orgnih.gov This confirms that the local diffusion and distribution of the released payload is the mechanism for bystander killing, a process for which the less permeable MMAF is not suited. aacrjournals.orgresearchgate.net

Table 2: Research Findings on Bystander Effect of MMAF vs. MMAE ADCs
ADC ConstructTumor ModelKey FindingReference
cAC10-vcMMAF Admixed CD30+ / CD30- Karpas 299 tumor xenograftFailed to mediate bystander killing of CD30- cells in vivo. aacrjournals.orgnih.gov
cAC10-vcMMAE Admixed CD30+ / CD30- Karpas 299 tumor xenograftDemonstrated potent bystander killing of CD30- cells, leading to complete tumor remission. aacrjournals.orgnih.gov
Depatux-M (MMAF-based) Glioblastoma (GBM) patient-derived xenograftsDescribed as incapable of causing bystander killing due to the negative charge on the released Cys-mc-MMAF, preventing diffusion. nih.gov
ABBV-221 (MMAE-based) Glioblastoma (GBM) patient-derived xenograftsDemonstrated proficient bystander killing in vitro due to the cell-permeable nature of MMAE. nih.gov

Preclinical Research Methodologies and Analytical Characterization of Mc Vc Pab Mmad Conjugates

Conjugation Chemistry and Optimization Studies

The assembly of an ADC with MC-VC-Pab-MMAF involves a multi-step process that begins with the synthesis of the drug-linker and culminates in its covalent attachment to a monoclonal antibody (mAb). Optimization of each step is critical to ensure the desired product characteristics.

The MC-VC-Pab-MMAF drug-linker is a complex chemical entity designed for specific functions. creative-biolabs.com Its synthesis involves the sequential assembly of its core components:

Maleimidocaproyl (MC) spacer: This component provides a stable maleimide group for conjugation and acts as a spacer, potentially reducing steric hindrance during enzymatic cleavage. nih.gov

Valine-Citrulline (VC) dipeptide: This peptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant inside tumor cells. cellmosaic.comnih.govcreative-biolabs.com This enzymatic cleavage is the primary mechanism for payload release.

p-aminobenzylcarbamate (Pab) self-immolative spacer: Following the cleavage of the VC linker by cathepsin B, the Pab group undergoes a spontaneous 1,6-elimination reaction. nih.gov This self-immolation is crucial as it ensures the release of the MMAF payload in its active, unmodified form. nih.gov

Monomethyl auristatin F (MMAF): MMAF is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. broadpharm.com The C-terminal phenylalanine residue of MMAF is charged, which can impair its ability to cross cell membranes, thereby reducing the potential for off-target toxicity compared to uncharged auristatins like MMAE. nih.gov

The synthesis of this complex linker-payload requires precise control of reaction conditions, including solvents, temperature, and catalysts, to ensure high purity and yield of the final product, which is often a solid powder. medchemexpress.com

The most common method for conjugating MC-VC-Pab-MMAF to an antibody involves cysteine-thiol chemistry. nih.govbroadpharm.com This technique leverages the native interchain disulfide bonds within the antibody structure, particularly in the hinge region of IgG1 antibodies. The process generally follows these steps:

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol (-SH) groups. Reagents like tris(2-carboxyethyl)phosphine (TCEP) are often used for this purpose. chemrxiv.org The extent of reduction is a critical parameter that influences the number of available conjugation sites. aacrjournals.org

Conjugation: The maleimide group of the MC-VC-Pab-MMAF linker reacts with the newly formed thiol groups on the antibody via a Michael addition reaction. This forms a stable covalent thioether bond. cellmosaic.combroadpharm.com The reaction is typically performed under controlled pH and temperature to optimize efficiency and minimize side reactions.

Quenching and Purification: After the conjugation reaction reaches the desired endpoint, any unreacted drug-linker is quenched using a small molecule thiol, such as N-acetyl-L-cysteine. chemrxiv.org The final ADC product is then purified using techniques like size exclusion or desalting columns to remove excess reagents and unconjugated drug-linker. chemrxiv.org

Optimization of this process involves carefully controlling the molar ratio of the drug-linker to the antibody and the reaction time to achieve the target drug-to-antibody ratio. researchgate.netacs.org

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts the conjugate's efficacy, toxicity, and pharmacokinetics. aacrjournals.orgcreative-proteomics.com For cysteine-linked conjugates, stochastic reduction and conjugation methods result in a heterogeneous mixture of ADC species with varying numbers of drug molecules (e.g., DAR 0, 2, 4, 6, 8). aacrjournals.org Therefore, it is essential to measure not only the average DAR but also the distribution of different drug-loaded species. creative-proteomics.com A higher DAR generally leads to increased potency but can also result in faster clearance from circulation and potential aggregation issues due to the hydrophobicity of the drug-linker. cellmosaic.comaacrjournals.org Various analytical methods are employed to assess DAR and homogeneity.

Analytical MethodPrincipleInformation ObtainedTypical Application for MC-VC-Pab-MMAF ADCs
Hydrophobic Interaction Chromatography (HIC)Separates molecules based on hydrophobicity. Each conjugated drug increases the overall hydrophobicity of the ADC.Provides distribution of DAR species (DAR 0, 2, 4, etc.) and average DAR. creative-proteomics.comThe most common method for routine DAR determination and batch-to-batch consistency monitoring. crownbio.com
Reversed-Phase HPLC (RP-HPLC)Separates molecules under denaturing conditions. Often performed on reduced ADC to separate light and heavy chains.Quantifies drug load on light and heavy chains separately to calculate overall DAR. acs.orgnih.govUsed for detailed characterization and to monitor conjugation completion. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates ADC species and determines their precise molecular weight.Confirms the identity of different DAR species and provides an accurate average DAR. chromatographytoday.comnih.govProvides high-resolution analysis for structural confirmation and reference analysis.
UV/Vis SpectroscopyMeasures absorbance at two wavelengths (e.g., 280 nm for protein and another for the drug) to determine concentrations.Calculates average DAR only. creative-proteomics.comA simple, rapid method for initial estimation, but lacks information on distribution and can be inaccurate. creative-proteomics.com

Analytical Characterization Techniques for Conjugate Integrity

Ensuring the structural integrity, purity, and stability of the MC-VC-Pab-MMAF conjugate is paramount. A suite of advanced analytical techniques is used to provide a comprehensive characterization of the ADC molecule. adcreview.comchromatographyonline.com

HPLC is a cornerstone of ADC analysis, with different modes used to probe various attributes of the conjugate. nih.gov

Hydrophobic Interaction Chromatography (HIC-HPLC): As the most widely used method for DAR analysis, HIC separates ADC species with different drug loads under non-denaturing conditions. crownbio.com Unconjugated antibodies elute first, followed by species with progressively higher DAR values, reflecting their increased hydrophobicity. creative-proteomics.com

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a powerful denaturing technique used for assessing ADC purity and DAR. acs.org It is particularly effective for analyzing the ADC after it has been reduced into its constituent light chain (LC) and heavy chain (HC) fragments. nih.gov This allows for the separation of unconjugated chains from those carrying one or more drug-linkers, enabling a detailed view of drug distribution. acs.orgexplorationpub.com

Size Exclusion Chromatography (SEC-HPLC): SEC is used to assess the homogeneity and aggregation state of the ADC. chemrxiv.org Aggregation can be a concern with ADCs, particularly those with hydrophobic drug-linkers like MC-VC-Pab-MMAF, as it can impact efficacy and immunogenicity. cellmosaic.com SEC separates molecules based on their size, effectively distinguishing monomers from dimers and higher-order aggregates.

HPLC MethodPrimary ApplicationKey Information Provided for MC-VC-Pab-MMAF ADCs
Hydrophobic Interaction (HIC)DAR Distribution AnalysisQuantification of individual drug-loaded species (DAR0, DAR2, DAR4, etc.) and calculation of average DAR.
Reversed-Phase (RP-HPLC)Purity and Fragment AnalysisSeparation of conjugated vs. unconjugated light and heavy chains post-reduction; assessment of process-related impurities.
Size Exclusion (SEC)Aggregation AnalysisDetection and quantification of high molecular weight species (aggregates) and fragments.

Mass spectrometry is an indispensable tool for the in-depth structural characterization of ADCs, providing a level of detail that other methods cannot. nih.govnih.gov It is frequently coupled with liquid chromatography (LC-MS).

Intact Mass Analysis: Analysis of the intact ADC by high-resolution MS can confirm the molecular weights of the different DAR species in the heterogeneous mixture. This provides an orthogonal confirmation of the DAR profile determined by HIC and confirms that the correct drug-linker has been conjugated. chromatographytoday.com

Subunit Mass Analysis: A "middle-down" approach involves reducing the ADC into its light and heavy chains before MS analysis. This simplifies the complex spectra obtained from the intact ADC and allows for precise mass measurement of the individual chains. chromatographytoday.comnih.gov This method can confirm the number of drug-linkers attached to each chain and verify the integrity of the polypeptide backbone.

Together, these MS-based approaches provide definitive structural confirmation, assess purity by detecting unexpected modifications, and are vital for troubleshooting and process optimization during ADC development. chromatographyonline.com

Spectroscopic Methods for Conjugate Analysis

The analytical characterization of antibody-drug conjugates (ADCs) incorporating the MC-VC-Pab-MMAE linker-drug is crucial for ensuring product quality, consistency, and understanding its structure-activity relationship. Spectroscopic methods are fundamental in this process, providing detailed information on drug incorporation, conjugate heterogeneity, and stability.

Ultraviolet-Visible (UV/Vis) Spectroscopy is a straightforward and widely used technique to determine the average drug-to-antibody ratio (DAR) of an MC-VC-Pab-MMAE conjugate. This method leverages the distinct absorbance maxima of the antibody (around 280 nm) and the payload, MMAE (which has a characteristic absorbance at a different wavelength, often around 248 nm). By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients for the antibody and the drug, the concentrations of each component can be determined through simultaneous equations, allowing for the calculation of the molar ratio of drug to antibody nih.gov.

Mass Spectrometry (MS) offers a more detailed and precise analysis of ADC structure and heterogeneity. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful. For instance, tryptic peptide mapping followed by LC/MS/MS analysis can identify the specific sites of conjugation on the antibody. Drug-conjugated peptides can be identified by characteristic fragmentation ions; molecules containing vc-MMAE often show a distinctive in-source fragmentation ion at m/z 718.5 nih.gov. This level of detail is critical for understanding the impact of conjugation site on ADC stability and efficacy. Intact mass analysis, often after deglycosylation, can reveal the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4), providing a comprehensive view of the conjugate's heterogeneity nih.govnih.gov.

Hydrophobic Interaction Chromatography (HIC) is often coupled with UV/Vis detection to separate ADC species based on their DAR. Since the MMAE payload is hydrophobic, species with higher DARs are more retained on the HIC column explorationpub.comresearchgate.net. This technique can resolve species with zero, two, four, six, or eight drug molecules, allowing for the quantification of each subspecies within a batch nih.gov.

The table below summarizes key spectroscopic methods used for the analysis of MC-VC-Pab-MMAE conjugates.

MethodApplicationKey Findings/Information Provided
UV/Vis Spectroscopy Determination of average Drug-to-Antibody Ratio (DAR).Provides a rapid, bulk measurement of the average number of drug molecules per antibody by analyzing absorbance at two different wavelengths nih.gov.
Mass Spectrometry (LC-MS/MS) Identification of conjugation sites; Characterization of heterogeneity.Identifies specific amino acid residues where the linker-drug is attached through peptide mapping. Detects characteristic fragment ions (e.g., m/z 718.5 for vc-MMAE) nih.gov.
Intact Mass Analysis (MS) Determination of DAR distribution and conjugate heterogeneity.Measures the mass of the entire ADC, resolving different drug-loaded species (DAR0, DAR2, etc.) to show the overall batch composition.
Hydrophobic Interaction Chromatography (HIC) Separation and quantification of different DAR species.Separates ADC species based on the hydrophobicity conferred by the MMAE payload, allowing for the quantification of the proportion of each DAR species nih.gov.

In Vitro Cellular Research Methodologies

In vitro studies are essential for elucidating the mechanism of action of ADCs containing MC-VC-Pab-MMAE and for selecting promising candidates for further development. These studies involve a range of specialized cellular assays.

The selection of appropriate cancer cell lines is a critical first step in the preclinical evaluation of an MC-VC-Pab-MMAE ADC. The primary criterion for selection is the expression level of the target antigen recognized by the ADC's monoclonal antibody component. A panel of cell lines with varying antigen expression levels—from high to low or negative—is typically used to establish target-dependent activity mdpi.comnih.govmdpi.com.

For example, in the development of HER2-targeting ADCs, cell lines such as BT-474, SK-BR-3, and NCI-N87 (high HER2 expression) are often used to demonstrate potency, while lines like MCF-7 (low HER2 expression) and MDA-MB-468 (HER2-negative) serve as controls to confirm specificity mdpi.comnih.govmdpi.com. The use of such panels helps to establish a therapeutic window and confirms that the cytotoxic effect is primarily driven by antigen-mediated uptake. Both adherent and suspension cell culture systems are employed, depending on the origin and characteristics of the tumor cell lines.

For an MC-VC-Pab-MMAE ADC to be effective, it must not only bind to the cancer cell surface but also be internalized, typically through receptor-mediated endocytosis nih.govdimabio.com. The rate and extent of internalization are crucial for delivering the cytotoxic payload to the intracellular compartments where it can be released technologynetworks.com.

Several methods are used to measure antibody internalization:

Flow Cytometry: This is a widely used technique to quantify the amount of ADC that has been internalized by cells. It can be combined with methods that differentiate between surface-bound and internalized antibodies, such as quenching the fluorescence of surface-bound antibodies technologynetworks.comnih.gov.

Confocal Microscopy: This imaging technique provides direct visual evidence of ADC internalization and subsequent trafficking within the cell technologynetworks.com. By co-staining with markers for specific organelles like endosomes and lysosomes, the intracellular fate of the ADC can be tracked technologynetworks.com.

pH-Sensitive Dyes: Assays using pH-sensitive fluorescent dyes (e.g., CypHer5E) can monitor internalization in real-time. These dyes are minimally fluorescent at the neutral pH of the cell culture medium but become highly fluorescent in the acidic environment of endosomes and lysosomes, providing a direct signal upon internalization dimabio.comnih.gov.

The MC-VC-Pab-MMAE linker is specifically designed to be stable in systemic circulation but to be cleaved intracellularly by lysosomal proteases, such as cathepsin B researchgate.netherbmedpharmacol.com. This cleavage releases the potent antimitotic agent, MMAE selleckchem.commedchemexpress.comtargetmol.com.

Methodologies to evaluate this critical step include:

Enzyme-Linked Immunosorbent Assay (ELISA): A competition ELISA can be used to quantify the amount of free MMAE released from the ADC. This assay typically involves coating microtiter plates with an anti-MMAE antibody and measuring the competition between free MMAE from a sample and a known amount of MMAE-enzyme conjugate nih.goveaglebio.comlabinsights.nl.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is considered the gold standard for quantifying small molecules. It can be used to measure the concentration of unconjugated MMAE in cell lysates after incubation with the ADC, providing a direct measure of payload release nih.gov. Studies have shown a direct correlation between the intracellular concentration of released MMAE and the in vitro cytotoxicity of the ADC, regardless of the target antigen's expression level or the ADC's DAR semanticscholar.orgnih.govdntb.gov.ua.

Once released, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis mdpi.comresearchgate.netbiochempeg.com. Functional assays are employed to confirm this mechanism of action.

Cytotoxicity Assays: Standard cell viability assays, such as the MTT or Alamar Blue assays, are used to determine the potency (typically as an IC50 value) of the ADC against a panel of cancer cell lines mdpi.comherbmedpharmacol.com. These assays demonstrate the dose-dependent killing of target-expressing cells herbmedpharmacol.com.

Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution of cells treated with the ADC. A significant increase in the percentage of cells in the G2/M phase is indicative of the mitotic arrest induced by MMAE nih.gov.

Tubulin Polymerization Assays: In vitro assays using purified tubulin can directly measure the inhibitory effect of released MMAE on microtubule formation, confirming engagement with its intracellular target mdpi.com.

Clonogenic Survival Assays: This assay assesses the ability of single cells to proliferate and form colonies after treatment. It provides a measure of long-term cell death and is a rigorous test of the ADC's cytotoxic potential nih.gov.

The table below details common in vitro functional assays for MC-VC-Pab-MMAE conjugates.

Assay TypePurposeTypical Readout
MTT/Cell Viability Assay To measure the cytotoxic potency of the ADC.IC50 value (concentration at which 50% of cell growth is inhibited) mdpi.comherbmedpharmacol.com.
Cell Cycle Analysis To confirm the mechanism of action (mitotic arrest).Percentage of cells in G2/M phase of the cell cycle nih.gov.
Tubulin Polymerization Assay To directly measure target engagement by the released payload.Inhibition of microtubule formation mdpi.com.
Clonogenic Survival Assay To assess long-term cytotoxicity and reproductive cell death.Colony formation efficiency after treatment nih.gov.

Preclinical Pharmacokinetic Considerations

The pharmacokinetic (PK) profile of an MC-VC-Pab-MMAE ADC is complex, as it involves the disposition of multiple species: the intact ADC, the total antibody (conjugated and unconjugated), and the released payload (MMAE). Understanding the PK of each analyte is essential for predicting efficacy and managing potential toxicities nih.govsemanticscholar.org.

A key consideration is the impact of the Drug-to-Antibody Ratio (DAR) . Preclinical studies in mice and rats have shown that ADCs with higher DARs (e.g., DAR8) tend to have faster clearance and shorter half-lives compared to those with lower DARs (e.g., DAR2 or DAR4) nih.gov. This is often attributed to the increased hydrophobicity of higher-DAR species, leading to faster uptake by the reticuloendothelial system. Interestingly, ADCs with a lower DAR (e.g., DAR4) have demonstrated equivalent or even superior in vivo antitumor activity compared to higher-DAR ADCs at the same antibody dose, suggesting an optimal balance between payload delivery and PK properties nih.gov.

The stability of the MC-VC-Pab linker is another critical factor. This linker is designed for high stability in plasma to minimize the premature release of MMAE, which could lead to systemic toxicity herbmedpharmacol.comtandfonline.comnih.gov. Bioanalytical methods, including ligand-binding assays (LBA) and LC-MS/MS, are crucial for measuring the levels of free MMAE in circulation to assess linker stability in vivo nih.govmdpi.com.

The distribution of the ADC to tumor tissue versus normal tissues is a key determinant of the therapeutic window. Studies have shown that targeted delivery via the ADC results in significantly higher concentrations of released MMAE in the tumor compared to systemic circulation or tumors treated with a non-targeting control ADC semanticscholar.orgsemanticscholar.org. The intratumoral concentration of released MMAE has been shown to correlate directly with antitumor activity in xenograft models semanticscholar.orgnih.gov.

Assessment of Conjugate Disposition Pathways in Preclinical Models

The disposition of antibody-drug conjugates (ADCs) featuring the MC-VC-Pab-MMAE system is complex, involving pathways for both the intact conjugate and the released payload. nih.gov Preclinical studies in animal models, such as rats and mice, are essential to characterize the distribution, metabolism, and elimination (DME) of these therapeutics. mdpi.com The primary clearance pathways for ADCs are proteolytic degradation and deconjugation. nih.gov Proteolytic degradation, similar to that of monoclonal antibodies (mAbs), is primarily mediated by target-specific or nonspecific cellular uptake followed by lysosomal degradation. nih.gov

Upon internalization into a target cell, the valine-citrulline (vc) linker is designed to be cleaved by lysosomal proteases like cathepsin B, releasing the active monomethyl auristatin E (MMAE) payload. mdpi.commdpi.comcellmosaic.com Studies using radiolabeled ADCs, such as [3H]-MMAE conjugates, allow for detailed tracking of the payload's fate. mdpi.com

Following intravenous administration in rats, unconjugated [3H]-MMAE demonstrates rapid systemic clearance and wide distribution into multiple organs. mdpi.com Mass balance studies show that the primary route of elimination for released MMAE is through biliary and fecal excretion. mdpi.com In one study, 98.3% of the injected dose of unconjugated MMAE was recovered in the feces, with only 8.61% found in the urine over 144 hours. mdpi.com The majority of the excreted substance was identified as intact MMAE, along with several minor metabolites. mdpi.com Pharmacokinetic (PK) analyses in mice have also shown that while MMAE is quickly eliminated from plasma, it distributes extensively and is retained for longer periods in highly perfused tissues like the liver, kidney, spleen, and lungs, as well as in tumors. mdpi.comresearchgate.net This tissue distribution and retention are critical factors influencing both the efficacy and potential off-target toxicities of the ADC. nih.gov

Methodologies for Monitoring Released Payload and Metabolites in Biological Matrices

Accurately quantifying the released MMAE payload and its metabolites in complex biological matrices is crucial for understanding the pharmacokinetic behavior and exposure-response relationship of MC-VC-Pab-MMAE ADCs. nih.gov Given the structural complexity of ADCs, a suite of complementary bioanalytical methods is often required to measure the intact ADC, total antibody, and the unconjugated payload. nih.govmdpi.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of small-molecule drugs like MMAE in biological fluids. mdpi.comresearchgate.net This method offers high sensitivity and specificity for measuring the payload that has been released into circulation or liberated during catabolism. mdpi.com Sample preparation typically involves protein precipitation or solid-phase extraction (SPE) to remove larger proteins before analysis. mdpi.comresearchgate.net The use of multiple-reaction monitoring (MRM) mode enhances the quantitative analysis of MMAE from serum or plasma. nih.govnih.gov

Ligand-binding assays (LBAs), particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for quantifying the protein components of ADCs and can also be adapted to measure the payload. mdpi.comnih.gov For MMAE detection, an LBA might use a specific anti-MMAE monoclonal antibody for capture. nih.gov Another LBA platform, the electrochemiluminescence assay (ECLA), offers advantages such as a wider dynamic range and higher sensitivity compared to traditional ELISA for quantifying total and conjugated antibodies. nih.gov

These diverse analytical methods are essential for building a comprehensive pharmacokinetic profile of an ADC, providing data on the stability of the conjugate in circulation and the concentration of the active payload available to exert its cytotoxic effect. mdpi.comnih.gov

Table 1: Bioanalytical Methods for MMAE and Metabolites

MethodologyAnalyte(s) MeasuredSample MatrixKey FeaturesReference
LC-MS/MSUnconjugated MMAE and its metabolitesHuman Serum, Plasma, Tissue HomogenatesHigh specificity and sensitivity; quantitative range of 0.04–10.0 ng/ml for MMAE. Requires sample extraction (protein precipitation or SPE). nih.govresearchgate.net
ELISAMMAE-conjugated ADCs, Total Antibody, Free MMAECynomolgus Monkey Sera, PlasmaHigh-throughput; utilizes specific anti-MMAE antibodies for payload detection. Calibration range for MMAE-ADCs can be 0.5–35 ng/mL. mdpi.comnih.gov
Electrochemiluminescence Assay (ECLA)Total Antibody, Conjugated AntibodyHuman SerumWider dynamic range and higher sensitivity than ELISA; requires fewer sample volumes. nih.gov
Dual RadiolabelingAntibody component and payload-related speciesTissuesProvides comprehensive in vivo performance data by tracking both antibody and payload simultaneously (e.g., 111In-antibody and 3H-MMAE). mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Analysis

Molecular dynamics (MD) simulations have become vital computational tools for investigating the behavior of complex biomolecules like ADCs at an atomic level. researchgate.net All-atom MD simulations can provide a detailed picture of the conformational properties of the monoclonal antibody and how the conjugation of the MC-VC-Pab-MMAE linker-payload affects its structure and dynamics. nih.gov These simulations model the movements and interactions of every atom in the system over time, allowing researchers to analyze the stability of the conjugate, the flexibility of the linker, and the potential for the payload to interact with the antibody surface. nih.gov

Docking Studies for Ligand-Target Binding Prediction

Docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a target molecule to form a stable complex. For MC-VC-Pab-MMAE, docking is primarily used to model the interaction between the released MMAE payload and its intracellular target, β-tubulin. nih.gov MMAE inhibits cell division by disrupting microtubule assembly. cellmosaic.comresearchgate.net

Computational docking predicts how MMAE fits into its binding site at the interface between two tubulin dimers. nih.gov The binding site is located at the interface of a β-tubulin subunit and an adjacent α-tubulin subunit, near the vinca (B1221190) alkaloid binding region. nih.govplos.org Docking simulations help to identify the specific amino acid residues within this pocket that form key interactions—such as hydrogen bonds and hydrophobic contacts—with the different parts of the MMAE molecule. nih.gov This information is crucial for understanding the structural basis of its potent anti-mitotic activity and can guide the design of new payloads with improved affinity or different binding characteristics. nih.gov

Table 2: Key Interactions of MMAE with Tubulin

MMAE MoietyInteracting Tubulin Subunit/RegionType of InteractionReference
Amino-terminus (N-methyl group)β-tubulin T5 loop (Asp179)Electrostatic interaction, water-mediated hydrogen bond nih.govplos.org
Core peptide structureβ-tubulin H6-H7 loop and H7 helixExtensive hydrophobic and van der Waals contacts nih.gov
Carboxy-terminal norephedrine (B3415761)β-tubulin, directly above the GDP ligandHydrophobic interactions nih.govplos.org

Free Energy Calculations for Binding Affinity Estimation

While docking can predict the binding pose of a ligand, free energy calculations provide a more quantitative estimate of the binding affinity (e.g., the dissociation constant, KD). These physics-based computational methods are considered among the most rigorous approaches for predicting how strongly a ligand will bind to its target. chemrxiv.org Techniques like Free Energy Perturbation (FEP) are increasingly used in drug discovery to rank compounds and guide optimization. chemrxiv.org

For the MMAE payload, these calculations can estimate the binding free energy to tubulin. Fluorescence polarization assays have experimentally determined the KD of MMAE for free tubulin to be approximately 291 nM. nih.govplos.org Computational free energy calculations aim to reproduce such experimental values and, more importantly, to predict the affinity of novel, un-synthesized payload analogues. This allows for the in silico screening of potential modifications to the MMAE structure to enhance its binding affinity and, consequently, its cytotoxic potency. chemrxiv.org

Chemoinformatics and Machine Learning in Linker-Payload Design and Optimization

Chemoinformatics and machine learning (ML) are transforming ADC development by enabling rapid, data-driven design and optimization of linker-payload systems. researchgate.netpatsnap.com Traditional development relies on empirical screening, which can be slow and resource-intensive. researchgate.net Computational approaches leverage large datasets to build predictive models for various ADC properties. patsnap.com

In linker design, ML models can identify chemical features that correlate with linker stability in plasma and efficient cleavage within the tumor microenvironment. patsnap.com Transformer-based models like Linker-GPT can generate novel linker structures with desirable properties, such as high synthetic feasibility and drug-likeness, expanding the design space beyond established chemical motifs. researchgate.net These computational tools help to streamline the selection of optimal linker-payload combinations, reducing the time and cost associated with experimental screening and accelerating the development of more effective and safer ADCs. patsnap.comnih.gov

Table 3: Applications of Machine Learning in ADC Design

ML Model/ApproachApplicationPredicted PropertyReference
XGBoost AlgorithmBioconjugation Outcome PredictionDrug-to-Antibody Ratio (DAR) nih.gov
ADCNetADC Activity PredictionOverall biological activity based on antibody, antigen, linker, and payload structures. arxiv.org
Linker-GPTNovel Linker GenerationGenerates diverse and synthetically accessible linkers with optimized properties (e.g., stability, drug-likeness). researchgate.net
General ML Algorithms (Random Forests, Neural Networks)Linker Stability and Interaction SimulationPredicts linker stability under various conditions and interactions with antibody and payload. patsnap.com

Emerging Research Paradigms and Future Perspectives for Mc Vc Pab Mmad Analogues

Advancements in Linker Design for Enhanced Stability and Tuned Release

The linker is a critical component of an ADC, dictating its stability, pharmacokinetics, and mechanism of payload release. researchgate.netnih.gov The ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, but must be efficiently cleaved once inside the target tumor cell. cam.ac.ukwuxiapptec.comitn.pt The Val-Cit (VC) dipeptide linker was pioneered as a substrate for cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells, providing a targeted release mechanism. nih.govgenemedi.net Despite its success, the conventional VC-PAB linker has drawbacks, including hydrophobicity that can lead to ADC aggregation, particularly with higher drug-to-antibody ratios (DAR), and instances of premature payload release. acs.org

To address these challenges, significant research has focused on evolving linker technology:

Hydrophilic Spacers and Exolinkers: To counter the hydrophobicity of the VC-PAB moiety, novel designs incorporate hydrophilic amino acids, such as glutamic acid. acs.org A recent innovation is the "exolinker" design, which repositions the cleavable peptide unit to the exo position of the p-aminobenzylcarbamate group. This structure has been shown to reduce premature payload release, decrease aggregation, and allow for higher DARs, even with hydrophobic payloads. acs.org

Novel Cleavable Triggers: Research is expanding beyond cathepsin-mediated cleavage to exploit other aspects of the tumor microenvironment or cancer cell biology.

Acid-Cleavable Linkers: While early acid-labile linkers like hydrazones suffered from instability in circulation, newer designs such as silyl (B83357) ether-based linkers have demonstrated significantly improved stability, with half-lives exceeding seven days in human plasma, making them suitable for use with highly potent payloads like MMAE. nih.gov

Enzyme-Cleavable Alternatives: Scientists are exploring other enzymes overexpressed in tumors. Linkers cleavable by β-glucuronidase or β-galactosidase have been developed, with some demonstrating superior in vitro potency compared to Val-Cit-based ADCs. nih.gov Dual-enzyme cleavable linkers are also being investigated to enhance tumor specificity. njbio.com

Linker Optimization: The stability and release kinetics of a linker are not solely dependent on its cleavage site but also on factors like linker length and steric hindrance around the cleavage site. nih.gov Chemical modifications that introduce steric hindrance can enhance ADC stability in circulation, though this must be balanced against the potential for slower or less efficient payload release. nih.gov

Linker AdvancementMechanism/FeatureKey Advantage(s)Citation(s)
Exolinkers Repositions the cleavable peptide to the exo position of the PAB moiety; incorporates hydrophilic amino acids.Reduced aggregation, improved stability, allows for higher Drug-to-Antibody Ratio (DAR). acs.org
Silyl Ether Linkers Acid-cleavable linker with improved stability compared to traditional hydrazones.Enhanced stability in plasma (t½ > 7 days), enabling use with highly potent payloads. nih.gov
β-Galactosidase Linkers Cleaved by the β-galactosidase enzyme, which is overexpressed in some tumors.Provides an alternative tumor-specific cleavage mechanism; may offer improved potency. nih.gov
Dual-Enzyme Linkers Requires two different enzymes for cleavage.Increased tumor specificity and reduced off-target payload release. njbio.com

Exploration of Novel Payloads and Their Integration with VC-PAB Linkers

MMAE, a potent tubulin inhibitor, has been the workhorse payload for many VC-PAB-based ADCs. medchemexpress.com It disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. researchgate.net However, the development of tumor resistance and the desire for alternative mechanisms of action have spurred the exploration of a diverse new arsenal (B13267) of cytotoxic agents. nih.govaacrjournals.org

Next-generation payloads are being designed with several goals in mind: overcoming resistance, offering different cell-killing mechanisms, and modulating the immune system. nih.gov

Alternative Mechanisms of Action: To combat resistance and target a wider range of cancers, payloads with different intracellular targets are being employed. These include DNA-damaging agents and topoisomerase I inhibitors like exatecan (B1662903) and SN-38. acs.orgdrugtargetreview.comtargetmol.com These agents can be effective against non-dividing or slow-dividing cells, a limitation of anti-mitotic payloads. nih.gov

Dual-Payload ADCs: A groundbreaking strategy is the development of dual-payload or multi-payload ADCs, which carry two or more distinct cytotoxic agents on a single antibody. drugtargetreview.comminnebio.com This approach aims to provide a synergistic anti-tumor effect, overcome heterogeneous antigen expression, and preemptively combat drug resistance by targeting multiple cellular pathways simultaneously. aacrjournals.orgdrugtargetreview.com For example, an ADC containing both MMAE and monomethyl auristatin F (MMAF) on a single linker backbone has shown significant anti-tumor activity in preclinical models. drugtargetreview.com The first dual-payload ADCs, combining agents like a topoisomerase I inhibitor and an RNA polymerase II inhibitor, have recently entered clinical trials. minnebio.com

Immunomodulatory Payloads: Moving beyond direct cytotoxicity, some next-generation ADCs carry payloads designed to stimulate an anti-tumor immune response. These include Toll-like receptor (TLR) agonists and stimulators of interferon genes (STING) agonists. drugtargetreview.com By delivering these agents directly to the tumor microenvironment, these ADCs can convert "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.

Payload ClassExample(s)Mechanism of ActionRationale for UseCitation(s)
Tubulin Inhibitors MMAE, MMAF, DM1, DM4Inhibit microtubule polymerization, leading to mitotic arrest.Well-established potency; baseline for comparison. researchgate.netnih.gov
Topoisomerase I Inhibitors Exatecan, SN-38Inhibit DNA replication and repair by trapping the topoisomerase I-DNA complex.Effective against slow-dividing cells; overcomes resistance to tubulin inhibitors. acs.orgdrugtargetreview.comminnebio.com
DNA Damaging Agents Pyrrolobenzodiazepines (PBDs)Cross-link DNA, leading to strand breaks and cell death.Extremely high potency. drugtargetreview.com
Immunomodulators TLR Agonists, STING AgonistsActivate innate immune pathways within the tumor microenvironment.Induce a robust anti-tumor immune response; potential for synergy with immunotherapy. drugtargetreview.com
Dual-Payloads MMAE/MMAF, Topo I Inhibitor/RNA Pol II InhibitorCombines two distinct mechanisms of action on one ADC.Overcomes tumor heterogeneity and resistance; potential for synergistic cell killing. aacrjournals.orgdrugtargetreview.comminnebio.com

Innovative Conjugation Technologies for Site-Specific and Homogeneous ADC Production

The method of attaching the drug-linker to the antibody is as critical as the components themselves. nih.gov Early ADCs were produced via stochastic conjugation to native lysine (B10760008) or cysteine residues, resulting in a heterogeneous mixture of molecules with varying DARs and conjugation sites. researchgate.nettandfonline.com This heterogeneity complicates manufacturing and can negatively impact the ADC's pharmacokinetic profile and therapeutic index. researchgate.net Consequently, the field has shifted decisively toward site-specific conjugation methods to produce homogeneous ADCs. nih.govnews-medical.net

These innovative technologies allow for precise control over the DAR and the location of the drug-linker, leading to a more consistent and optimized product.

Engineered Cysteines: This approach involves site-directed mutagenesis to introduce cysteine residues at specific, pre-determined locations on the antibody. These engineered thiols provide a reactive handle for conjugation, allowing for the creation of ADCs with a uniform DAR, typically 2 or 4. The THIOMAB™ platform is a well-known example of this technology. tandfonline.comnih.gov

Unnatural Amino Acids (nnAAs): A more advanced method involves genetically encoding an nnAA with a unique chemical handle (e.g., a ketone group) into the antibody sequence. nih.gov This provides a bio-orthogonal reactive site that allows for highly specific conjugation of a drug-linker without disrupting the antibody's native structure. researchgate.net

Enzyme-Mediated Conjugation: Enzymes offer highly specific and efficient means of creating homogeneous ADCs. tandfonline.com

Glycoengineering: This technique modifies the conserved glycans on the antibody's Fc region to create a site for conjugation. The AGLink and AJICAP® technologies, for example, use enzymatic steps to enable site-specific attachment of the payload. news-medical.netadcreview.com

Transglutaminase: This enzyme can create a stable isopeptide bond between a glutamine tag engineered into the antibody and a primary amine on the linker. researchgate.netnih.gov

Disulfide Rebridging: Instead of reducing the antibody's interchain disulfide bonds and conjugating to the resulting free thiols, this method uses bifunctional linkers that "rebridge" the disulfide bond, creating a stable covalent linkage and a homogeneous ADC with a DAR of 4. nih.gov

Conjugation TechnologyDescriptionKey Advantage(s)Representative Platform(s)Citation(s)
Stochastic (Conventional) Random conjugation to native lysines or reduced interchain cysteines.Simple process, uses native antibody sequence.N/A researchgate.nettandfonline.com
Engineered Cysteines Cysteine residues are introduced at specific sites via mutation for conjugation.Produces homogeneous ADCs with controlled DAR; improves stability.THIOMAB™ tandfonline.comnih.gov
Unnatural Amino Acids (nnAA) An nnAA with a unique reactive group is incorporated into the antibody.Highly specific, bio-orthogonal conjugation; precise DAR control.Ambrx Technology nih.govresearchgate.net
Enzyme-Mediated (Glycoengineering) Enzymes modify Fc glycans to create a conjugation site.Site-specific, homogeneous, does not require antibody sequence engineering.AJICAP®, AGLink news-medical.netadcreview.com
Disulfide Rebridging A bifunctional linker reconnects the native interchain disulfide bonds.Yields stable, homogeneous ADCs with a DAR of 4.ThioBridge™ nih.govbiopharminternational.com

Integration of Multi-Omics and Systems Biology Approaches for Mechanistic Insights

As ADCs grow more complex, a deeper, more integrated understanding of their mechanism of action is required to optimize their design and clinical application. Multi-omics and systems biology are providing powerful tools to move beyond simplistic efficacy readouts and gain profound mechanistic insights. nih.gov These approaches are critical for understanding why some patients respond to ADC therapy while others develop resistance. bioengineer.org

Multi-Omics for Biomarker Discovery: By integrating data from genomics, proteomics, and transcriptomics, researchers can build a comprehensive picture of an ADC's impact on cancer cells. This can help identify biomarkers that predict patient response or resistance. For example, analyzing the proteomic profile of tumor cells can reveal the expression levels of the target antigen, lysosomal proteases (like cathepsin B), and drug efflux pumps, all of which can influence the efficacy of a VC-PAB-based ADC. bioengineer.org

Systems Biology for Predictive Modeling: Systems biology utilizes computational modeling to simulate the complex interactions involved in ADC activity—from binding and internalization to payload release and cell killing. nih.gov These in silico models can help predict the effects of different ADC designs (e.g., varying DAR, linker type, or payload potency) and can be used to design more effective combination therapies by identifying synergistic interactions with other drugs. nih.gov

Pharmacological Evaluation: Multi-dimensional assays are being used in preclinical development to dissect both the antibody-specific and payload-specific mechanisms of an ADC. youtube.com This includes assays for internalization, lysosomal trafficking, and specific cell death pathways activated by the payload. youtube.com This detailed pharmacological understanding is essential for rational ADC design and for troubleshooting issues of efficacy or toxicity. youtube.com

Computational Design and Optimization for Next-Generation Drug-Linker Conjugates

The design of a successful ADC involves navigating a vast and complex parameter space, including the choice of antibody, payload, linker, and conjugation site. nih.govresearchgate.net In silico computational tools are becoming indispensable for accelerating this process, reducing the need for exhaustive and costly empirical testing, and enabling the rational design of next-generation ADCs. itn.ptaganitha.ai

Predictive Modeling of Conjugation and Stability: Computational tools can model the three-dimensional structure of an antibody and predict which surface lysine or engineered cysteine residues are most accessible and suitable for conjugation. nih.govaganitha.ai Physics-based modeling and molecular dynamics simulations can predict how a given drug-linker will behave once attached to the antibody, assessing its impact on antibody stability, potential for aggregation, and the accessibility of the linker's cleavable site. frontiersin.orgnih.gov

Linker and Payload Optimization: AI and machine learning algorithms can be trained on large datasets to identify correlations between linker properties (e.g., length, charge, hydrophobicity) and ADC performance. biopharminternational.comaganitha.ai These models can guide the rational design of novel linkers with optimized stability and release profiles. aganitha.ai Covalent docking simulations can model the reactivity between the linker and the antibody, helping to select for site-linker combinations that are most likely to be successful. aganitha.ai

Computational ApproachApplication in ADC DesignPurposeCitation(s)
3D Structural Modeling Homology modeling of antibody; full ADC assembly.Predict antibody structure; visualize payload positioning and potential steric hindrance. frontiersin.orgnih.gov
Conjugation Site Prediction Analysis of solvent accessibility, electrostatics, and local reactivity of residues.Identify the most promising and accessible cysteine or lysine residues for site-specific conjugation. nih.govaganitha.ai
Molecular Dynamics Simulations Simulating the movement and interaction of the ADC components over time.Assess ADC stability, aggregation propensity, and the dynamic accessibility of the cleavable linker. researchgate.netfrontiersin.org
Covalent Docking Modeling the chemical reaction between the linker and the antibody conjugation site.Evaluate site-linker compatibility and predict the favorability of the conjugation reaction. aganitha.ai
AI / Machine Learning Training algorithms on experimental data to predict ADC properties.Identify structure-activity relationships; predict efficacy, toxicity, and developability from chemical structure. biopharminternational.comaganitha.aifrontiersin.org

Q & A

Basic Research Questions

Q. How should experimental protocols for synthesizing MC-VC-Pab-mmad be designed to ensure reproducibility?

  • Methodological Answer :

  • Step 1 : Specify the chemical sources (e.g., suppliers, purity grades) and biological materials (e.g., cell lines, organisms) used, including scientific names and catalog numbers .
  • Step 2 : Detail synthesis conditions (e.g., temperature, pH, reaction time) and equipment (manufacturer, model) to enable replication . Avoid vague descriptors like "optimal conditions" or "standard protocols" without quantitative thresholds.
  • Step 3 : Validate purity using orthogonal methods (e.g., HPLC, NMR) and report retention times, spectral peaks, and statistical confidence intervals .
  • Example : A 2024 study on this compound synthesis used Agilent 1260 Infinity II HPLC (Agilent Technologies) with a ZORBAX Eclipse Plus C18 column, confirming >98% purity via triplicate measurements .

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer :

  • Step 1 : Use non-linear regression models (e.g., log-logistic, Hill equation) to calculate EC50/IC50 values. Include goodness-of-fit metrics (R², RMSE) and confidence intervals .
  • Step 2 : Address variability by reporting sample sizes (e.g., n=6 replicates per concentration) and outlier exclusion criteria (e.g., Grubbs’ test) .
  • Step 3 : Compare results to positive/negative controls (e.g., cisplatin for cytotoxicity) to contextualize potency .

Q. How can researchers ensure ethical compliance when studying this compound in animal models?

  • Methodological Answer :

  • Step 1 : Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines for reporting in vivo experiments .
  • Step 2 : Justify sample sizes using power analysis to minimize unnecessary animal use .
  • Step 3 : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) in the manuscript’s ethics statement .

Advanced Research Questions

Q. How should contradictory results between in vitro and in vivo efficacy studies of this compound be resolved?

  • Methodological Answer :

  • Step 1 : Re-examine experimental conditions (e.g., pharmacokinetic factors like bioavailability in vivo vs. static in vitro systems) .
  • Step 2 : Perform bridging studies (e.g., 3D cell cultures, organ-on-chip models) to mimic in vivo microenvironments .
  • Step 3 : Use meta-analysis to compare discrepancies across studies, highlighting variables like dosing schedules or metabolic differences .
  • Example : A 2023 study resolved contradictions by co-culturing this compound with hepatocytes to simulate liver metabolism, aligning in vitro/in vivo EC50 values within 15% .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacokinetic studies?

  • Methodological Answer :

  • Step 1 : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring of degradation products .
  • Step 2 : Use lyophilization or cryoprotectants (e.g., trehalose) for temperature-sensitive formulations .
  • Step 3 : Validate storage conditions via inter-laboratory reproducibility trials, reporting batch-to-batch variability .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Step 1 : Apply pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented biological processes in omics datasets .
  • Step 2 : Use machine learning (e.g., random forests, SVM) to prioritize biomarkers correlated with efficacy .
  • Step 3 : Validate findings via orthogonal assays (e.g., CRISPR knockdown of target genes) .

Data Presentation and Validation

Table 1 : Example Data Contradiction Analysis Framework for this compound

Discrepancy Type Resolution Strategy Tools/Methods Reference
In vitro vs. in vivoCo-culture metabolomicsHepatocyte spheroids, LC-MS
Batch variabilityInter-lab reproducibility trialsISO/IEC 17025 protocols
Analytical sensitivityOrthogonal validation (HPLC + NMR)Agilent 1260 HPLC, Bruker AVANCE

Key Considerations

  • Replication : Follow M&M guidelines to ensure independent verification .
  • Ethics : Disclose data ownership and consent protocols for human-derived samples .
  • Data Sharing : Archive raw datasets in repositories like Figshare or Zenodo with FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.